Technical Guide: Synthesis of 4,6-Di-tert-butyl-2-methylphenol (DBMC)
Technical Guide: Synthesis of 4,6-Di-tert-butyl-2-methylphenol (DBMC)
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Executive Summary
This technical guide details the synthesis of 4,6-di-tert-butyl-2-methylphenol (CAS: 2416-94-6), often referred to as 4,6-di-tert-butyl-o-cresol (DBMC) . While structurally isomeric to the ubiquitous antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), DBMC possesses distinct steric and electronic properties utilized in stabilizing elastomers, latex, and as a specialized intermediate for agrochemicals.
The synthesis relies on the Friedel-Crafts alkylation of o-cresol with isobutylene. Unlike BHT synthesis, where the starting material (p-cresol) presents two equivalent ortho sites, o-cresol presents a regioselectivity challenge: the para position (C4) is kinetically favored, while the remaining ortho position (C6) is sterically crowded by the hydroxyl group and the adjacent ring hydrogen. This guide provides a protocol to drive this reaction to completion while suppressing de-alkylation.
Mechanistic Principles & Reaction Pathway[1][2]
The synthesis is an electrophilic aromatic substitution (EAS). The reaction is reversible, governed by thermodynamic control at high temperatures and kinetic control at lower temperatures.
Reaction Dynamics
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Activation: The acid catalyst protonates isobutylene to generate the tert-butyl carbocation (or a polarized complex).
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First Alkylation (Kinetic): The electrophile attacks the C4 position (para to the -OH) to form 4-tert-butyl-2-methylphenol . This is the primary intermediate.
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Second Alkylation (Thermodynamic): A second electrophile attacks the C6 position (ortho to the -OH). This step requires higher activation energy due to steric hindrance from the hydroxyl group.
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Reversibility: If the temperature exceeds 100°C, the bulky tert-butyl group at C6 is prone to elimination (de-alkylation), reverting the product to the mono-substituted intermediate.
Reaction Pathway Diagram
Figure 1: Stepwise alkylation pathway. Note the reversibility at high temperatures, necessitating strict thermal control.
Experimental Protocol
Materials & Equipment
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Reactor: Stainless steel autoclave (Parr reactor) or glass pressure vessel (for <5 bar).
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Reagents:
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o-Cresol (purity >99%, molten).
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Isobutylene gas (anhydrous).
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Catalyst: Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (PTSA). Note: Sulfuric acid is cheaper but causes darker coloration and higher corrosion.
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Solvent (Workup): Toluene or Hexane.
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Crystallization: Methanol or Ethanol/Water mix.
Catalyst Selection Matrix
| Catalyst | Load (wt%) | Temp (°C) | Pros | Cons |
| H₂SO₄ (98%) | 1.0 - 3.0% | 60 - 80 | Low cost, high activity | High corrosion, sulfonated by-products (tar), color issues. |
| PTSA | 0.5 - 1.5% | 70 - 90 | Cleaner profile, easier handling | Slightly slower kinetics than H₂SO₄. |
| Amberlyst 15 | 5.0 - 10% | 80 - 100 | Heterogeneous (removable by filtration) | Mass transfer limitations, requires mechanical stirring. |
Step-by-Step Synthesis (Pilot Scale)
Step 1: Charge and Dehydration
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Charge molten o-cresol (108.1 g, 1.0 mol) into the reactor.
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Add PTSA (1.1 g, ~1 wt%).
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Critical: Purge with N₂ to remove oxygen (prevents oxidative darkening).
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Heat to 60°C .
Step 2: Isobutylene Feed (Kinetic Phase)
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Pressurize with Isobutylene gas to 1–2 bar .
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Maintain temperature at 60–65°C using active cooling (reaction is significantly exothermic).
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Feed approximately 1.1 equivalents of isobutylene.
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Checkpoint: GC analysis should show >95% conversion to 4-tert-butyl-2-methylphenol.
Step 3: Second Alkylation (Forcing Phase)
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Increase temperature to 75–80°C .
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Increase Isobutylene pressure to 3–5 bar .
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Feed remaining Isobutylene (Target total: 2.1–2.2 mol equivalents).
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Ageing: Hold at 80°C for 2–4 hours.
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Warning: Do not exceed 95°C. The equilibrium shifts back to the mono-product at high T.
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Step 4: Quench and Neutralization
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Cool reactor to 50°C. Vent excess pressure.
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Add aqueous Na₂CO₃ (10% solution) to neutralize the acid catalyst. pH should be 7–8.
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Why: Acid residues during distillation/crystallization will catalyze de-alkylation.
Step 5: Purification (Crystallization)
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Separate the organic layer (if aqueous wash used) or dissolve crude melt in Methanol (ratio 1:2 w/w).
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Heat to reflux to dissolve.
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Cool slowly to 10°C.
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Filter white crystals.
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Yield Target: 85–92%.
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Purity Target: >99% by GC.
Process Workflow & Control Logic
The following diagram illustrates the unit operations and critical control points (CCPs) for the synthesis.
Figure 2: Industrial process flow for DBMC production highlighting the critical neutralization step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Mono-alkylated impurity (>5%) | Reaction stopped too early or T too low. | Increase hold time at 80°C; increase isobutylene pressure. |
| High Tri-alkylated impurity | Over-alkylation (rare due to sterics) or impurities in feed. | Reduce isobutylene excess; check feedstock purity. |
| Product is Yellow/Brown | Oxidation of phenols or sulfuric acid charring. | Ensure strict N₂ blanket; switch from H₂SO₄ to PTSA; use antioxidant during workup. |
| Low Yield | De-alkylation during workup. | Ensure pH is neutral/alkaline before heating for crystallization. |
References
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Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for mechanism).
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Alkylation of Cresols: Industrial & Engineering Chemistry Research. "Kinetics of Alkylation of o-Cresol with Isobutylene".
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Catalyst Comparison: Applied Catalysis A: General. "Solid acid catalysts for the alkylation of phenols".
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Safety Data: PubChem Compound Summary for 4,6-Di-tert-butyl-o-cresol.
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Patent Literature: US Patent 4,122,287 (Method of preparing hindered phenols).
